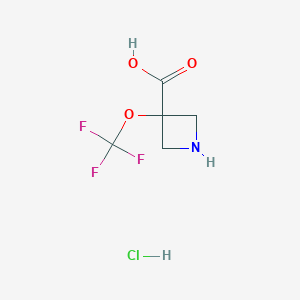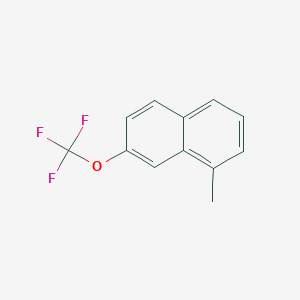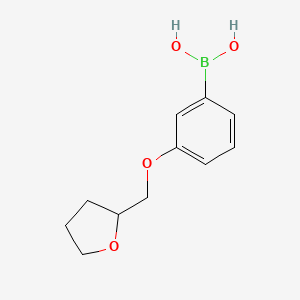
(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring an indole ring substituted with a chlorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloroindole.
Formation of the Glycine Derivative: The 5-chloroindole undergoes a Mannich reaction with formaldehyde and glycine to form the corresponding glycine derivative.
Resolution of Enantiomers: The racemic mixture is then resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Mannich reactions followed by efficient resolution techniques to separate the desired enantiomer. Optimized reaction conditions, such as temperature control and the use of specific catalysts, are crucial for high yield and purity.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the indole ring or the amino group can yield different reduced products.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and the amino acid moiety allow it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Similar structure with a fluorine atom instead of chlorine.
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI 键 |
MVOLYIPRMGJCEC-SECBINFHSA-N |
手性 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(=O)O)N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)

